

Spectroscopic Data Interpretation for β -L-Xylofuranose: A Technical Guide

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Compound of Interest

Compound Name: *beta-L-Xylofuranose*

Cat. No.: *B12887593*

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This technical guide provides an in-depth overview of the spectroscopic data for β -L-xylofuranose, a pentose sugar of interest in various biochemical and pharmaceutical contexts. Due to the inherent equilibrium of sugars in solution, obtaining data for a single furanose anomer requires specialized techniques. This document compiles and estimates the expected spectroscopic data for the β -L-xylofuranose form and outlines the standard experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, and Mass Spectrometry for β -L-xylofuranose. It is important to note that the NMR data for the L-enantiomer are identical to that of the more commonly studied D-enantiomer. The provided NMR data are based on general chemical shift ranges for furanose sugars and data from related compounds, as pure β -L-xylofuranose is typically a minor component in an equilibrium mixture in solution.

^1H NMR Data (500 MHz, D_2O)

Proton	Chemical Shift (δ , ppm) (Estimated)	Multiplicity	Coupling Constant (J, Hz) (Estimated)
H-1	~5.2 - 5.4	d	~1-2
H-2	~4.0 - 4.2	d	~1-2
H-3	~4.1 - 4.3	dd	~2-4, ~4-6
H-4	~4.2 - 4.4	m	-
H-5a	~3.6 - 3.8	dd	~11-12, ~4-6
H-5b	~3.5 - 3.7	dd	~11-12, ~2-4

Note: Chemical shifts and coupling constants are estimations based on typical values for furanosides and may vary depending on solvent and temperature.

¹³C NMR Data (125 MHz, D₂O)

Carbon	Chemical Shift (δ , ppm) (Estimated)
C-1	~103 - 105
C-2	~77 - 79
C-3	~74 - 76
C-4	~81 - 83
C-5	~61 - 63

Note: These chemical shifts are typical for β -pentofuranoses.

Mass Spectrometry Data (Electrospray Ionization - Negative Mode)

m/z	Ion	Fragmentation Comment
149.045	$[M-H]^-$	Deprotonated molecular ion
119.034	$[M-H-CH_2O]^-$	Loss of formaldehyde from the exocyclic hydroxymethyl group
89.023	$[M-H-2(CH_2O)]^-$	Subsequent loss of another formaldehyde equivalent

Note: Fragmentation patterns can vary based on the ionization method and collision energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire 1H and ^{13}C NMR spectra to determine the structure and stereochemistry of β -L-xylofuranose.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified xylose sample in 0.5-0.7 mL of deuterium oxide (D_2O).
 - Lyophilize the sample two to three times with D_2O to exchange all labile protons with deuterium.
 - After the final lyophilization, dissolve the sample in 100% D_2O .
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (500 MHz Spectrometer):
 - 1H NMR:
 - Set the spectral width to approximately 12 ppm.

- Use a 30-degree pulse angle.
- Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Apply a water suppression technique if necessary.
- ^{13}C NMR:
 - Set the spectral width to approximately 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the ^1H spectrum to the residual HDO signal (δ 4.79 ppm) or an internal standard. Reference the ^{13}C spectrum to an external standard or a calibrated solvent signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of β -L-xylofuranose.

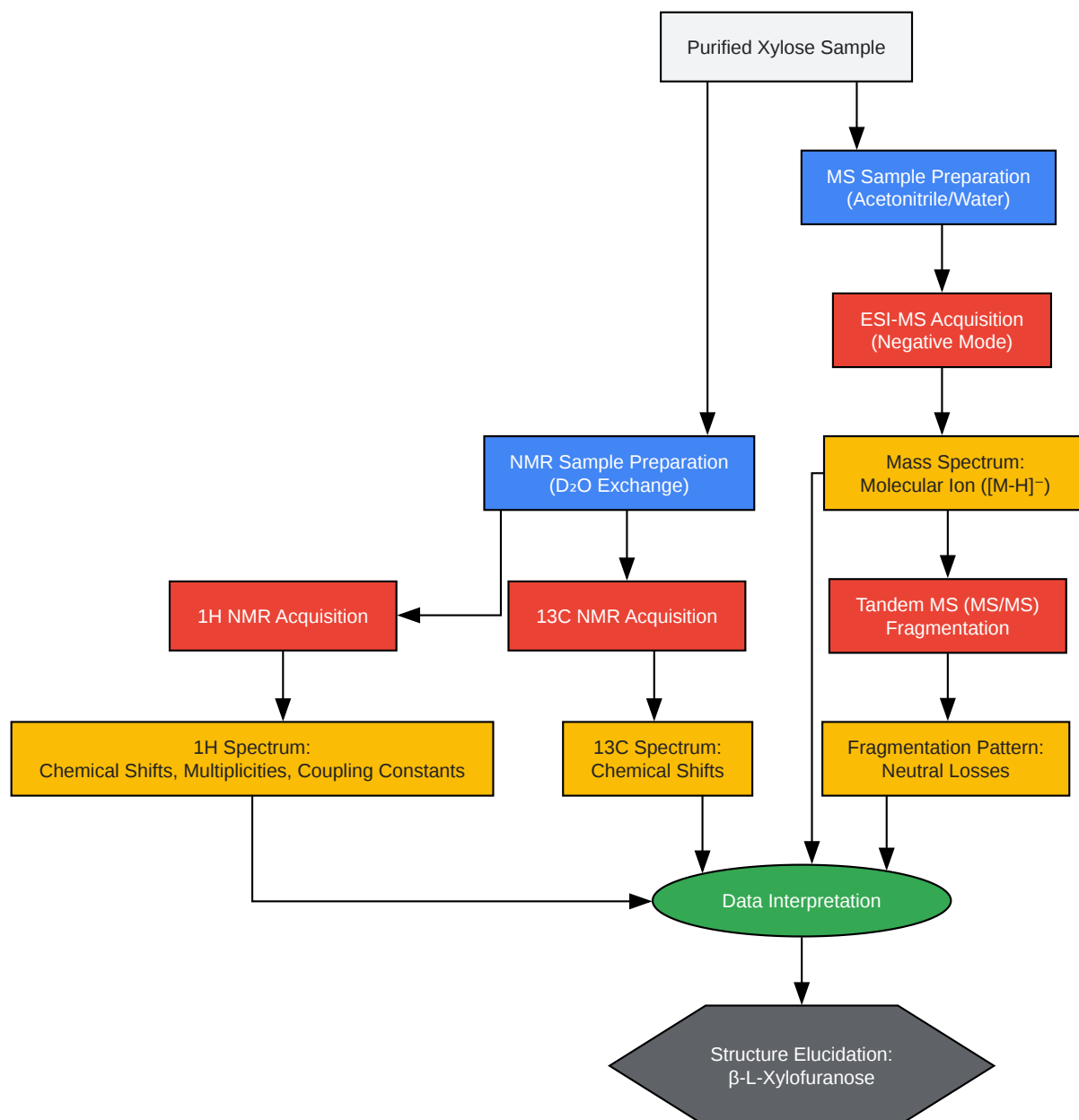
Methodology:

- Sample Preparation:

- Prepare a dilute solution of the xylose sample (approximately 10-50 μM) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water.[1]
- For negative ion mode, the addition of a small amount of a basic modifier like ammonium hydroxide may enhance deprotonation.
- Instrumentation (Electrospray Ionization - Quadrupole Time-of-Flight ESI-Q-TOF):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized sugars.[2]
 - Capillary Voltage: Set to 2.5-3.5 kV.[2]
 - Source Temperature: Maintain at 100-150 $^{\circ}\text{C}$. [2]
 - Desolvation Gas Flow and Temperature: Optimize for efficient solvent removal; typical values are 500-800 L/hr and 250-350 $^{\circ}\text{C}$, respectively.[2]
 - Mass Range: Scan from m/z 50 to 500.
- Tandem MS (MS/MS) for Fragmentation Analysis:
 - Select the deprotonated molecular ion ($[\text{M-H}]^{-}$, m/z 149) as the precursor ion.
 - Apply collision-induced dissociation (CID) with a suitable collision gas (e.g., argon or nitrogen).
 - Vary the collision energy (e.g., 10-30 eV) to induce fragmentation and record the resulting product ion spectrum.

Visualization of the Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of β -L-xylofuranose.



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Caption: Workflow for Spectroscopic Analysis of β-L-Xylofuranose.

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References

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